N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring fused with a pyridazine ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C21H25N7O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-benzyl-2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C21H25N7O/c1-2-18-23-24-19-8-9-20(25-28(18)19)26-11-16-13-27(14-17(16)12-26)21(29)22-10-15-6-4-3-5-7-15/h3-9,16-17H,2,10-14H2,1H3,(H,22,29) |
InChI Key |
PSWRKDPXOXVUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the preparation of 1,2,4-triazole-3(5)-carboxylates from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . This is followed by further transformations to introduce the pyridazine ring and other functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. These methods involve the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times . This approach is eco-friendly and demonstrates good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ribavirin: An antiviral medication with a similar triazole ring structure.
Voriconazole: An antifungal agent that also contains a triazole ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with diverse pharmacological activities.
Uniqueness
N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its fused triazole-pyridazine structure, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
